1-ethyl-1H-1,2,4-triazole-5-carboxylic acid
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Overview
Description
1-Ethyl-1H-1,2,4-triazole-5-carboxylic acid is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered ring structures containing three nitrogen atoms. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-1H-1,2,4-triazole-5-carboxylic acid typically involves the cyclization of β-acylamidrazones. One common method is the thermal cyclization of ethyl β-N-Boc-oxalamidrazone at elevated temperatures, usually exceeding 140°C . Another approach involves the treatment of carboxylic acid hydrazide with an acid chloride in pyridine at 115°C .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar cyclization techniques. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1H-1,2,4-triazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring, leading to various reduced forms.
Substitution: Substitution reactions, especially at the nitrogen atoms, are common and can produce a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions include various substituted triazoles, which have applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
1-Ethyl-1H-1,2,4-triazole-5-carboxylic acid has numerous scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and other biological processes.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ethyl-1H-1,2,4-triazole-5-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This mechanism is crucial in its antiviral and antitumor properties .
Comparison with Similar Compounds
- 1H-1,2,4-Triazole-3-carboxylic acid
- Methyl-1H-1,2,4-triazole-3-carboxylate
- 5-Amino-1H-1,2,4-triazole-3-carbohydrazide
Uniqueness: 1-Ethyl-1H-1,2,4-triazole-5-carboxylic acid is unique due to its specific ethyl substitution at the nitrogen atom, which imparts distinct chemical and biological properties. This substitution enhances its stability and reactivity compared to other triazole derivatives .
Properties
Molecular Formula |
C5H7N3O2 |
---|---|
Molecular Weight |
141.13 g/mol |
IUPAC Name |
2-ethyl-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C5H7N3O2/c1-2-8-4(5(9)10)6-3-7-8/h3H,2H2,1H3,(H,9,10) |
InChI Key |
YBJRTOIDFMEPDE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC=N1)C(=O)O |
Origin of Product |
United States |
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